(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide
Description
Its molecular formula is C₂₆H₃₃N₅O₄S₂, and it features a stereogenic center at the 2R position, a cyclopentyl group, a 5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl moiety, and a 4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl substituent (Figure 1) . The sulfonyl group attached to the phenyl ring enhances solubility and may facilitate interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs). The methylpiperazine moiety contributes to basicity and cellular permeability, while the thiazolo-pyridine core is a common pharmacophore in antiviral and anticancer agents .
Figure 1: Structural formula and SMILES notation of Compound A O=S(=O)(N1CCN(C)CC1)c2ccc(cc2)C(C(=O)Nc3nc4ccc(nc4s3)OC)CC5CCCC5
Properties
Molecular Formula |
C26H33N5O4S2 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(2R)-3-cyclopentyl-N-(5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide |
InChI |
InChI=1S/C26H33N5O4S2/c1-30-13-15-31(16-14-30)37(33,34)20-9-7-19(8-10-20)21(17-18-5-3-4-6-18)24(32)29-26-27-22-11-12-23(35-2)28-25(22)36-26/h7-12,18,21H,3-6,13-17H2,1-2H3,(H,27,29,32)/t21-/m1/s1 |
InChI Key |
GMGMDWSPSKXMJH-OAQYLSRUSA-N |
Isomeric SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCCC3)C(=O)NC4=NC5=C(S4)N=C(C=C5)OC |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(CC3CCCC3)C(=O)NC4=NC5=C(S4)N=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
For the methoxy-substituted variant, introduction of the methoxy group on the aromatic ring precedes or follows ring closure depending on the synthetic route. Suzuki cross-coupling and other palladium-catalyzed coupling reactions are often employed to install aryl or heteroaryl substituents with high regioselectivity and yield.
Coupling to Form the Final Amide
The final step involves coupling the sulfonamide-substituted aromatic intermediate with the chiral cyclopentyl-substituted propanamide backbone. This is generally achieved by:
- Activating the carboxylic acid group of the propanamide precursor, often as an acid chloride or using coupling reagents such as EDCI or DCC.
- Reacting with the amine-functionalized thiazolopyridine derivative under mild conditions to form the amide bond.
Reflux in solvents like ethanol or acetone is common, with reaction completion confirmed by TLC and purification by recrystallization.
Representative General Synthetic Route
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chlorosulfonation of benzoic acid | Benzoic acid + chlorosulfonic acid, 10°C | Formation of chlorosulfonyl benzoic acid |
| 2 | Sulfonamide formation | Chlorosulfonyl intermediate + 4-methylpiperazine, reflux in acetone | Sulfonamide intermediate |
| 3 | Preparation of 5-methoxythiazolopyridine moiety | Condensation/cyclization of amino-pyridine and sulfur reagents; methoxylation | Heterocyclic building block |
| 4 | Amide bond formation | Coupling of sulfonamide intermediate with chiral cyclopentyl propanamide acid chloride, reflux | Final target compound |
| 5 | Purification | Recrystallization from ethanol or suitable solvent | Pure crystalline product |
Analytical Characterization and Yield Data
Typical characterization techniques employed during synthesis include:
- Thin Layer Chromatography (TLC): To monitor reaction progress.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identification of functional groups, e.g., NH stretch (~3300 cm⁻¹), sulfonyl group peaks.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR to confirm structural integrity and substitution patterns. Key signals include:
- Amide NH proton singlet near δ 9–10 ppm
- Sulfonamide NH proton singlet near δ 2.5 ppm
- Aromatic protons between δ 7–8 ppm
- Melting Point Determination: To assess purity and crystalline form.
- Yield: Reported yields for similar sulfonamide-benzamide analogs range from 49% to 72% depending on substituents and reaction conditions.
| Compound Type | Melting Point (°C) | Rf Value (TLC) | Yield (%) |
|---|---|---|---|
| N-benzothiazol-2-yl benzamide analogs | 152–171 | 0.56–0.62 | 49–72 |
Research Findings and Optimization Notes
- Reaction Conditions: Careful temperature control during chlorosulfonation prevents side reactions and degradation.
- Reagent Stoichiometry: Using slight excesses of chlorosulfonic acid and amines improves conversion rates.
- Purification: Recrystallization from ethanol is effective for isolating pure final products.
- Stereochemistry: The (2R) configuration at the propanamide chiral center is maintained by using enantiomerically pure starting materials and mild coupling conditions.
- Scalability: The described methods are amenable to scale-up with appropriate safety measures for handling chlorosulfonic acid and sulfonyl chlorides.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents | Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Chlorosulfonation | Benzoic acid, chlorosulfonic acid | ~10°C, controlled addition | Introduce -SO2Cl group | High (>80%) |
| 2 | Sulfonamide formation | Chlorosulfonyl intermediate, 4-methylpiperazine | Reflux in acetone | Form sulfonamide linkage | 60–75 |
| 3 | Heterocycle synthesis | 2-aminopyridine derivatives, sulfur reagents | Reflux, cyclization | Construct thiazolopyridine ring | Moderate to high |
| 4 | Amide bond coupling | Acid chloride of propanamide, amine intermediate | Reflux, mild base | Final amide bond formation | 70+ |
| 5 | Purification | Recrystallization solvent (ethanol) | Ambient to reflux | Product isolation and purification | - |
Chemical Reactions Analysis
Types of Reactions
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
(a) Heterocyclic Core
- Compound A’s thiazolo[5,4-b]pyridine core (Figure 1) is distinct from the thiazolidinone in or benzothiazole in . The pyridine-thiazole fusion in Compound A may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets compared to simpler thiazole derivatives.
(b) Sulfonamide Linkers
- The 4-methylpiperazine sulfonyl group in Compound A differs from the 4-methoxyphenyl sulfonyl in or chlorophenyl sulfonyl in . The methylpiperazine group introduces basicity (pKa ~8.5), improving solubility in physiological pH compared to neutral methoxy or lipophilic chloro substituents .
Pharmacological Advantages and Limitations
- Advantages of Compound A :
- No direct evidence of in vivo efficacy or toxicity is available in the provided sources.
Biological Activity
The compound (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a cyclopentyl group, thiazolo-pyridine moiety, and sulfonamide group, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C26H33N5O4S2
- Molecular Weight : 543.7 g/mol
- IUPAC Name : (2R)-3-cyclopentyl-N-(5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolo-pyridine moiety may participate in redox reactions, influencing its biological activity by altering its oxidation state. The sulfonamide group is known for its ability to modulate enzyme activity and has been linked to various therapeutic effects .
Antiviral Activity
Recent studies have highlighted the potential of thiazolo-pyridine derivatives in antiviral applications. For instance, compounds similar to this one have shown promising inhibitory activity against HIV-related enzymes such as RNase H. The most potent inhibitors identified in related studies had IC50 values in the low micromolar range, suggesting effective inhibition at relatively low concentrations .
Anticancer Properties
The structural components of this compound indicate potential anticancer activities. Thiazole and pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Study on HIV Inhibition
A study focused on a series of thiazolone derivatives revealed that certain compounds exhibited significant inhibitory activity against HIV's RNase H with IC50 values as low as 2.98 μM. Docking studies demonstrated that these compounds could effectively bind to the catalytic site of RNase H, highlighting the importance of structural optimization for enhancing antiviral activity .
Anticancer Activity Assessment
In another investigation, thiazole-containing compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the thiazole ring significantly impacted the compounds' potency against specific cancer types. This suggests that further exploration of structural variations could lead to more effective anticancer agents .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| RNase H Inhibition | 2.98 | HIV |
| Cytotoxicity | Varies | Cancer Cell Lines |
Q & A
Synthesis and Optimization
Basic Q1: What are the key challenges in synthesizing (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide, and how are they addressed? Methodological Answer: Synthesis involves multi-step organic reactions, including cyclization of thiazolo[5,4-b]pyridine, sulfonylation of phenyl groups, and stereoselective amide coupling. Key challenges include:
- Stereochemical Control : The (2R)-configuration requires chiral auxiliaries or asymmetric catalysis. Evidence from analogous compounds (e.g., thiazolo-pyridine derivatives) suggests using enantiopure starting materials or enzymatic resolution .
- Sulfonylation Efficiency : The 4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl group demands precise sulfonylation conditions (e.g., SOCl₂ as a catalyst, inert atmosphere) to avoid over-sulfonation .
- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) and amine-phase columns are critical for isolating intermediates .
Advanced Q2: How can reaction yields be improved for intermediates like the 5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine precursor? Methodological Answer: Yield optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30–60 minutes at 100–120°C) .
- Catalytic Systems : Pd/C or CuI for coupling reactions, enhancing efficiency of aryl-thiazole bond formation .
- In Situ Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Structural Characterization
Basic Q3: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:
- ¹H/¹³C NMR : Assigns protons and carbons, e.g., the methoxy group at δ ~3.8 ppm and piperazine signals at δ 2.4–3.1 ppm .
- HRMS : Validates molecular formula (C₂₆H₃₃N₅O₄S₂) with <5 ppm error .
- IR Spectroscopy : Confirms sulfonyl (S=O at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
Advanced Q4: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation? Methodological Answer:
- Crystal Growth : Use slow evaporation in solvents like DMSO/water (2:1) to obtain diffraction-quality crystals .
- Conformational Analysis : Compare experimental vs. DFT-calculated torsion angles (e.g., cyclopentyl group orientation) to validate the (2R)-configuration .
Structure-Activity Relationships (SAR)
Basic Q5: Which functional groups are critical for this compound’s bioactivity? Methodological Answer: Key pharmacophores include:
- Thiazolo[5,4-b]pyridine Core : Essential for kinase inhibition (e.g., JAK2/STAT3 pathways) .
- 4-Methylpiperazine Sulfonyl Group : Enhances solubility and target binding via H-bonding with polar residues .
- Cyclopentyl Moiety : Hydrophobic interactions improve membrane permeability .
Advanced Q6: How do substituent modifications (e.g., replacing cyclopentyl with cyclohexyl) affect potency? Methodological Answer:
- Hydrophobicity vs. Steric Effects : Cyclohexyl analogs show reduced activity (IC₅₀ >1 μM vs. 0.2 μM for cyclopentyl) due to steric clashes in the binding pocket .
- Electron-Withdrawing Groups : Fluorine at the phenyl ring improves metabolic stability but reduces solubility (logP increases by 0.5) .
Computational Modeling
Advanced Q7: How can molecular docking predict binding modes to biological targets? Methodological Answer:
- Target Selection : Prioritize kinases (e.g., ABL1, EGFR) based on structural homology with thiazolo-pyridine inhibitors .
- Docking Protocols : Use AutoDock Vina with AMBER force fields. Key interactions include:
- Sulfonyl group with Lys271 (salt bridge).
- Methoxy oxygen with Asp381 (H-bond) .
- MD Simulations : 100-ns simulations in explicit solvent (TIP3P) validate stability of docked poses .
Solubility and Formulation
Basic Q8: What strategies improve aqueous solubility for in vivo studies? Methodological Answer:
- Salt Formation : Hydrochloride salts (pH 4–5) enhance solubility by >50% .
- Co-Solvents : Use PEG-400/water (30:70) for intravenous administration .
- Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) achieve sustained release in plasma (t₁/₂ = 12 h) .
Biological Evaluation
Advanced Q9: How can off-target effects be minimized in kinase inhibition assays? Methodological Answer:
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- ATP-Competitive vs. Allosteric : Use ATP-concentration-dependent assays; IC₅₀ shifts indicate competitive binding .
- CRISPR Knockout Models : Validate target specificity in HEK293 cells with kinase gene deletions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
